2-Bromo-6-formylbenzoic acid

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

2-Bromo-6-formylbenzoic acid (CAS 1245915-98-3, molecular formula C₈H₅BrO₃, molecular weight 229.03 g/mol) is a difunctional aromatic building block belonging to the class of ortho-substituted benzoic acids, bearing a bromine atom at the 2-position and a formyl (-CHO) group at the 6-position on the benzene ring. The compound is commercially supplied at purities of 95% (AKSci) to 98% (Leyan) and is most prominently catalogued as Olaparib Impurity 67, a reference standard used in pharmaceutical analytical method development, method validation (AMV), and ANDA filing for the PARP inhibitor drug olaparib.

Molecular Formula C8H5BrO3
Molecular Weight 229.03 g/mol
CAS No. 1245915-98-3
Cat. No. B3033883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-formylbenzoic acid
CAS1245915-98-3
Molecular FormulaC8H5BrO3
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C(=O)O)C=O
InChIInChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12)
InChIKeyGQQBKVTXUMVLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-formylbenzoic acid (CAS 1245915-98-3): Ortho-Bromo, Ortho-Formyl Benzoic Acid Scaffold for Pharmaceutical Impurity Reference and Cross-Coupling Building Block Applications


2-Bromo-6-formylbenzoic acid (CAS 1245915-98-3, molecular formula C₈H₅BrO₃, molecular weight 229.03 g/mol) is a difunctional aromatic building block belonging to the class of ortho-substituted benzoic acids, bearing a bromine atom at the 2-position and a formyl (-CHO) group at the 6-position on the benzene ring . The compound is commercially supplied at purities of 95% (AKSci) to 98% (Leyan) and is most prominently catalogued as Olaparib Impurity 67, a reference standard used in pharmaceutical analytical method development, method validation (AMV), and ANDA filing for the PARP inhibitor drug olaparib . The juxtaposition of an aryl bromide handle for transition-metal-catalysed cross-coupling adjacent to a carboxylic acid and an aldehyde electrophile defines its synthetic utility profile.

Why 2-Bromo-6-formylbenzoic acid Cannot Be Replaced by Generic Halo-Formylbenzoic Acid Analogs


In-class compounds such as 2-fluoro-6-formylbenzoic acid and 2-chloro-6-formylbenzoic acid share the 2-halo-6-formyl substitution pattern but differ fundamentally in the reactivity of the halogen substituent toward cross-coupling, the acidity of the carboxylic acid group, and the physical properties relevant to chromatographic separation . Regioisomeric variants including 5-bromo-2-formylbenzoic acid (Olaparib Impurity 90) and 2-bromo-5-formylbenzoic acid possess identical molecular formulae but exhibit distinct HPLC retention behaviour and different synthetic precursor relationships, meaning they cannot serve as mutual substitutes in impurity quantification or in regioselective synthetic sequences [1]. Even the non-halogenated 2-bromo-6-methylbenzoic acid, while sharing the ortho-bromo motif, lacks the aldehyde electrophile that enables condensation, reductive amination, and lactamization chemistries, fundamentally altering its synthetic utility . These differences render generic substitution scientifically unsound whenever the specific bromo-aldehyde reactivity pair or the validated impurity reference identity is required.

Quantitative Differentiation Evidence for 2-Bromo-6-formylbenzoic acid Versus Closest Analogs


Molecular Weight Differentiation from 2-Fluoro- and 2-Chloro-6-formylbenzoic Acid Determines Chromatographic and Mass Spectrometric Resolution

2-Bromo-6-formylbenzoic acid possesses a molecular weight of 229.03 g/mol, compared with 168.12 g/mol for 2-fluoro-6-formylbenzoic acid and 184.58 g/mol for 2-chloro-6-formylbenzoic acid . This substantial mass difference (ΔMW = +60.91 vs. F analog; ΔMW = +44.46 vs. Cl analog) ensures baseline-resolved extracted ion chromatograms in LC-MS analysis and provides a distinctive isotope pattern (¹:¹ M:M+2 ratio characteristic of monobrominated compounds) that is absent in the fluoro and chloro congeners . The predicted density for the fluoro analog is 1.426±0.06 g/cm³, while the bromo compound is expected to exhibit higher density consistent with the heavier halogen atom, affecting chromatographic retention under reversed-phase conditions .

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Ortho-Bromine Substituent Imparts Enhanced Carboxylic Acid Acidity Relative to Non-Halogenated and Meta-Substituted Benzoic Acid Scaffolds

The ortho-bromine substituent in 2-bromo-6-formylbenzoic acid exerts a pronounced acid-strengthening effect. The experimentally determined pKa of the parent ortho-bromobenzoic acid is 2.84 at 25 °C, compared with pKa ≈ 4.19 for unsubstituted benzoic acid and pKa ≈ 3.81 for meta-bromobenzoic acid [1]. The additional electron-withdrawing 6-formyl group is expected to further depress the pKa through combined inductive and resonance effects, making 2-bromo-6-formylbenzoic acid a stronger acid than its 2-bromo-6-methylbenzoic acid counterpart (which bears an electron-donating methyl group in place of the formyl) . The ortho-chloro (pKa ≈ 2.9) and ortho-bromo (pKa ≈ 2.8) benzoic acids exhibit comparable acidities, but the formyl substituent at the 6-position introduces a differential hydrogen-bonding and steric environment around the carboxylic acid that distinguishes the bromo congener from its chloro and fluoro analogs in terms of carboxylate nucleophilicity and metal-chelation behaviour [1].

Physical organic chemistry pKa prediction Reactivity modulation

Regioisomeric Specificity: 2-Bromo-6-formylbenzoic acid (Impurity 67) Versus 5-Bromo-2-formylbenzoic acid (Impurity 90) in Olaparib Quality Control

2-Bromo-6-formylbenzoic acid (Olaparib Impurity 67) and 5-bromo-2-formylbenzoic acid (Olaparib Impurity 90) are regioisomeric bromo-formylbenzoic acids that both arise during olaparib synthesis and must be independently quantified for regulatory compliance [1]. Despite sharing the molecular formula C₈H₅BrO₃ and molecular weight 229.03 g/mol, they exhibit distinct chromatographic retention behaviour. The 2,6-substitution pattern of Impurity 67 places the bromine ortho to the carboxylic acid, creating a sterically hindered environment that influences the equilibrium between the open-chain acid-aldehyde form and the cyclic 3-hydroxybenzofuran-1(3H)-one (lactol) tautomer—an equilibrium that is well-documented for the 2-fluoro-6-formylbenzoic acid analog . In contrast, 5-bromo-2-formylbenzoic acid (Impurity 90) has the bromine para to the formyl group and meta to the carboxylic acid, resulting in a different tautomeric equilibrium and distinct UV absorption profile [1]. This regioisomeric differentiation mandates the procurement of the specific impurity reference standard (Impurity 67) rather than assuming interchangeability with Impurity 90.

Regioisomer differentiation Pharmaceutical reference standards Process impurity control

Aryl Bromide Reactivity Advantage: 2-Bromo-6-formylbenzoic acid as a Superior Substrate for Pd-Catalysed Cross-Coupling Compared to the 2-Chloro Analog

The aryl bromide substituent in 2-bromo-6-formylbenzoic acid provides a kinetically competent leaving group for palladium-catalysed cross-coupling reactions, occupying the optimal position in the established reactivity hierarchy: Ar-I > Ar-Br >> Ar-Cl for oxidative addition to Pd(0) [1]. While 2-chloro-6-formylbenzoic acid (CAS 20771-97-5) is commercially available, aryl chlorides generally require specialised electron-rich phosphine ligands or higher catalyst loadings and elevated temperatures to achieve comparable coupling efficiencies, and often fail altogether with sterically hindered ortho-substituted substrates [1]. The bromine atom thus enables milder reaction conditions that preserve the acid-labile formyl group and reduce protodecarboxylation side reactions—a documented challenge for ortho-substituted benzoic acids under palladium catalysis [2]. The 2-bromo-6-formylbenzoic acid scaffold aligns with the established methodology of Zhang and Pugh, wherein 2-bromobenzoic acids serve as common building blocks for constructing nitrogen heterocycles via sequential aryl radical cyclizations [3].

Cross-coupling reactivity Suzuki-Miyaura coupling Building block hierarchy

Dual Electrophilic Functionality (Formyl + Carboxylic Acid) Enables Cascade Lactamization Chemistry Absent in the 2-Bromo-6-methylbenzoic Acid Analog

The presence of the 6-formyl group in 2-bromo-6-formylbenzoic acid enables participation in condensation/allylation/lactamization cascade reactions that are inaccessible to 2-bromo-6-methylbenzoic acid (CAS 90259-31-7, mp 107-111°C), which substitutes the formyl with a chemically inert methyl group . Wang et al. demonstrated that 2-formylbenzoic acids react with hydrazides and allyl bromides under tin powder promotion to yield isoindolinones in good to excellent yields under mild conditions without additional catalysts [1]. The formyl group also enables reductive amination with primary amines, a key step in diversifying the scaffold toward bioactive isoindolinone libraries, as demonstrated by Hantzsch ester-triggered metal-free cascade approaches to isoindolinones [2]. The combination of the aryl bromide for cross-coupling and the formyl group for condensation/lactamization makes 2-bromo-6-formylbenzoic acid a privileged difunctional scaffold, whereas the 2-bromo-6-methylbenzoic acid analog is limited to cross-coupling-only diversification.

Isoindolinone synthesis Cascade reactions Formyl reactivity

Validated Application Scenarios for 2-Bromo-6-formylbenzoic acid Based on Quantitative Differentiation Evidence


Olaparib Generic Drug Development: Impurity Reference Standard for ANDA Filing and Method Validation

As the structurally confirmed Olaparib Impurity 67, 2-bromo-6-formylbenzoic acid is required for HPLC method validation, forced degradation studies, and batch release testing during generic olaparib development. The compound's distinctive molecular weight (229.03 g/mol) and bromine isotope pattern enable unambiguous LC-MS identification separate from the fluoro-containing olaparib API and other process impurities . Validated HPLC methods for olaparib raw materials demonstrate linearity for impurities across 0.05–3.0 μg/mL with r ≥ 0.9997 and average recoveries above 92.0% [1]. Regulatory guidance (ICH Q3A/Q3B) mandates identification and control of each specified impurity at levels ≥0.10% (for daily doses ≤2 g), making authentic 2-bromo-6-formylbenzoic acid reference material essential for quantification against pharmacopeial standards (USP/EP) [1].

Diversifiable Building Block for Isoindolinone-Focused Kinase Inhibitor Libraries

The ortho-bromo, ortho-formyl architecture enables a two-step diversification sequence: (i) Suzuki-Miyaura coupling at the aryl bromide to introduce aryl/heteroaryl diversity, followed by (ii) aldehyde condensation with hydrazides or primary amines and lactamization to construct the isoindolinone core . This cascade approach, validated on 2-formylbenzoic acid substrates by Wang et al., proceeds under mild tin-powder-promoted conditions without added catalysts and delivers isoindolinones in good to excellent yields . The bromine substituent is critical for the first diversification step, as the analogous 2-chloro-6-formylbenzoic acid would require harsher coupling conditions that risk formyl group degradation or protodecarboxylation [1]. Isoindolinones are privileged scaffolds in kinase inhibition (e.g., PARP, FGFR), making this building block particularly valuable for oncology-focused medicinal chemistry programs .

Orthogonal Protecting-Group-Free Synthesis of Phthalide and Isoindolinone Natural Product Analogs

The 2-bromo-6-formylbenzoic acid scaffold is poised for catalytic asymmetric synthesis of 3-aryl phthalides via arylation-lactonization, as demonstrated on 2-formylbenzoate substrates using boron-zinc exchange methodology in the presence of chiral amino naphthol ligands . The bromine at the 2-position serves as a traceless directing group or as a synthetic handle for late-stage functionalization after lactonization, while the formyl group at the 6-position participates directly in the lactonization event . This application scenario exploits both functional groups in a single synthetic operation, distinguishing the compound from 2-bromo-6-methylbenzoic acid (which cannot lactonize) and from 5-bromo-2-formylbenzoic acid (which has a different regioisomeric output in cyclization) [1]. The resulting chiral phthalides are core structures in numerous bioactive natural products including mycophenolic acid analogs and antiplatelet agents.

Physicochemical Probe for Studying Ortho-Substituent Effects on Benzoic Acid Acidity and Tautomerism

The combination of ortho-bromine (σₘ = 0.39; σₚ = 0.23) and ortho-formyl (σₘ = 0.35; σₚ = 0.42) substituents creates a unique electronic environment for investigating substituent additivity effects on carboxylic acid pKa and the open-chain acid-aldehyde versus cyclic lactol tautomeric equilibrium . The experimentally known pKa of ortho-bromobenzoic acid (2.84) provides a quantitative baseline against which the incremental effect of the 6-formyl group can be measured . Additionally, the steric compression between the ortho-bromine and the carboxylic acid is expected to favour the cyclic 3-hydroxybenzofuran-1(3H)-one tautomer, a phenomenon documented for the 2-fluoro-6-formylbenzoic acid analog [1]. This makes 2-bromo-6-formylbenzoic acid a valuable substrate for physical organic chemistry studies correlating Hammett substituent constants with tautomeric equilibria and acid dissociation constants.

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